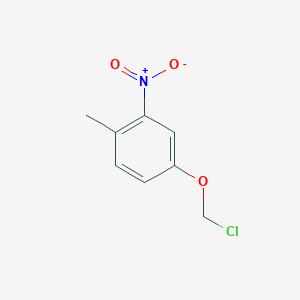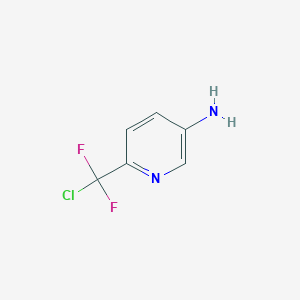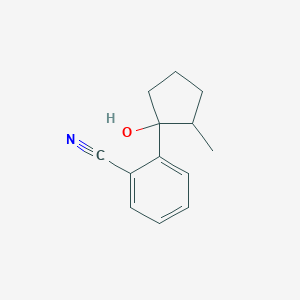
2-(1-Hydroxy-2-methylcyclopentyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Hydroxy-2-methylcyclopentyl)benzonitrile is an organic compound with the molecular formula C₁₃H₁₅NO It is characterized by a cyclopentyl ring substituted with a hydroxy group and a methyl group, attached to a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-2-methylcyclopentyl)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclopentanone with benzyl cyanide in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon may be employed to facilitate the reaction, and the process may be carried out under controlled temperature and pressure conditions to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Hydroxy-2-methylcyclopentyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 2-(1-Oxo-2-methylcyclopentyl)benzonitrile.
Reduction: 2-(1-Hydroxy-2-methylcyclopentyl)benzylamine.
Substitution: 2-(1-Alkoxy-2-methylcyclopentyl)benzonitrile.
Aplicaciones Científicas De Investigación
2-(1-Hydroxy-2-methylcyclopentyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(1-Hydroxy-2-methylcyclopentyl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new compounds with potential biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Hydroxycyclopentyl)benzonitrile
- 2-(1-Methylcyclopentyl)benzonitrile
- 2-(1-Hydroxy-2-ethylcyclopentyl)benzonitrile
Uniqueness
2-(1-Hydroxy-2-methylcyclopentyl)benzonitrile is unique due to the presence of both a hydroxy group and a methyl group on the cyclopentyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H15NO |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
2-(1-hydroxy-2-methylcyclopentyl)benzonitrile |
InChI |
InChI=1S/C13H15NO/c1-10-5-4-8-13(10,15)12-7-3-2-6-11(12)9-14/h2-3,6-7,10,15H,4-5,8H2,1H3 |
Clave InChI |
IQHJMOKJXKFJBL-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC1(C2=CC=CC=C2C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


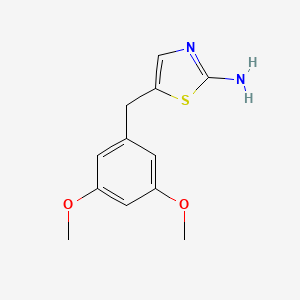
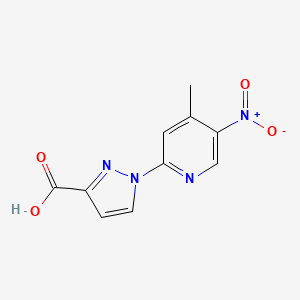
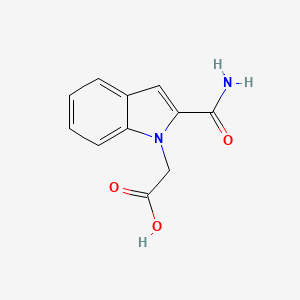
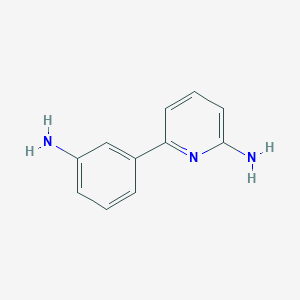
![N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide](/img/structure/B13195166.png)
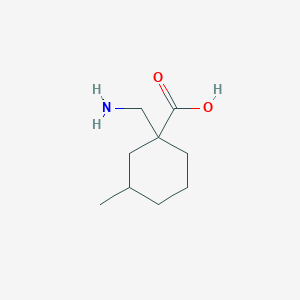
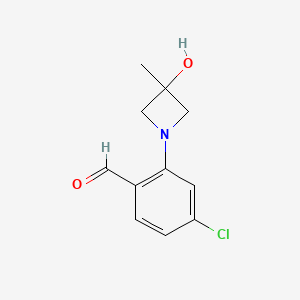
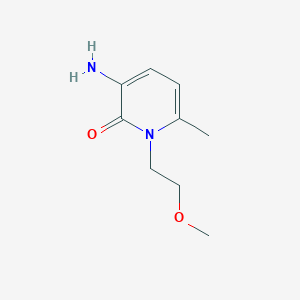
![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13195188.png)
